![molecular formula C13H11Cl2N3O2S2 B4267518 N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide](/img/structure/B4267518.png)
N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide
Overview
Description
N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields of study. This compound is also known as DCPTA and is a member of the hydrazinecarbothioamide family.
Mechanism of Action
The mechanism of action of DCPTA is not fully understood. However, studies have suggested that this compound may exert its antitumor effects by inducing apoptosis in cancer cells. DCPTA has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
DCPTA has been shown to have a number of biochemical and physiological effects. This compound has been found to induce oxidative stress in cancer cells, leading to cell death. DCPTA has also been shown to inhibit the expression of certain genes that are involved in the inflammatory response, thereby reducing inflammation and pain.
Advantages and Limitations for Lab Experiments
DCPTA has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been shown to be effective against a wide range of cancer cell lines. However, DCPTA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on DCPTA. One potential area of study is the development of DCPTA-based drugs for the treatment of cancer and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of DCPTA and its potential side effects. Finally, research on the synthesis and optimization of DCPTA derivatives may lead to the development of more potent and effective compounds.
Scientific Research Applications
DCPTA has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. Additionally, DCPTA has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
1-(benzenesulfonamido)-3-(2,5-dichlorophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S2/c14-9-6-7-11(15)12(8-9)16-13(21)17-18-22(19,20)10-4-2-1-3-5-10/h1-8,18H,(H2,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYNVXUCCKHFRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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